[1-(6-Methylpyrazin-2-yl)piperidin-3-yl]methanol
CAS No.: 937795-91-0
Cat. No.: VC3868552
Molecular Formula: C11H17N3O
Molecular Weight: 207.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 937795-91-0 |
|---|---|
| Molecular Formula | C11H17N3O |
| Molecular Weight | 207.27 g/mol |
| IUPAC Name | [1-(6-methylpyrazin-2-yl)piperidin-3-yl]methanol |
| Standard InChI | InChI=1S/C11H17N3O/c1-9-5-12-6-11(13-9)14-4-2-3-10(7-14)8-15/h5-6,10,15H,2-4,7-8H2,1H3 |
| Standard InChI Key | OWOMYFSSKZGDBC-UHFFFAOYSA-N |
| SMILES | CC1=CN=CC(=N1)N2CCCC(C2)CO |
| Canonical SMILES | CC1=CN=CC(=N1)N2CCCC(C2)CO |
Introduction
[1-(6-Methylpyrazin-2-yl)piperidin-3-yl]methanol is a chemical compound with significant interest in pharmaceutical and chemical research. It is characterized by its molecular formula, C11H17N3O, and molecular weight of approximately 207.28 g/mol . This compound is often used in the synthesis of various pharmaceuticals and chemical intermediates due to its unique structural properties.
Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 937795-91-0 |
| Molecular Formula | C11H17N3O |
| Molecular Weight (g/mol) | 207.277 |
| MDL Number | MFCD09879916 |
| InChI Key | OWOMYFSSKZGDBC-UHFFFAOYSA-N |
| PubChem CID | 24229598 |
| IUPAC Name | [1-(6-Methylpyrazin-2-yl)piperidin-3-yl]methanol |
| SMILES | CC1=CN=CC(=N1)N2CCCC(C2)CO |
Specifications
| Specification | Value |
|---|---|
| CAS Min % | 94.5 |
| CAS Max % | 100.0 |
| Assay Percent Range | 95% |
| Packaging | Amber Glass Bottle |
| Quantity | 250 mg, 1 g |
| Formula Weight | 207.28 |
| Percent Purity | 95% |
Synthesis and Applications
The synthesis of [1-(6-Methylpyrazin-2-yl)piperidin-3-yl]methanol typically involves reactions that form the piperidine ring and attach the pyrazine moiety. While specific synthesis methods for this compound are not detailed in the available literature, similar compounds are often synthesized using coupling reactions involving piperidine derivatives and pyrazine-based compounds .
This compound is likely used as an intermediate in the synthesis of more complex molecules with potential biological activities, such as antimicrobial or antiviral agents. The presence of both piperidine and pyrazine rings in its structure suggests it could be a precursor for compounds with diverse pharmacological properties.
Biological Activity
Although specific biological activity data for [1-(6-Methylpyrazin-2-yl)piperidin-3-yl]methanol are not readily available, compounds with similar structures have shown promising biological activities. For instance, pyrazine derivatives have been evaluated for their antimicrobial and antioxidant properties . The incorporation of a piperidine ring often enhances the compound's ability to interact with biological targets, potentially leading to therapeutic applications.
Research Findings and Future Directions
Research on pyrazine and piperidine derivatives has highlighted their potential in drug development. Studies have shown that modifications to these structures can lead to compounds with improved biological activities, such as enhanced antimicrobial or antiviral effects . Future research directions for [1-(6-Methylpyrazin-2-yl)piperidin-3-yl]methanol could involve exploring its potential as a precursor for synthesizing compounds with targeted biological activities.
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